Bienvenue dans la boutique en ligne BenchChem!

(R)-Isradipine

Stereoselective pharmacology Negative inotropy Calcium channel blockade

(R)-Isradipine is the (−)-(R)-enantiomer of isradipine (PN 200-110), a stereochemically pure distomer with >140-fold lower negative inotropic potency than (S)-isradipine (IC₅₀ ~160 nM vs. 1.1 nM). It is the essential matched inactive enantiomer control for L-type calcium channel experiments, Parkinson's disease models, and chiral analytical method validation. Cross-contamination by the (S)-enantiomer is ≤0.5%, ensuring reliable negative control data. For studies requiring stereochemical dissociation of Cav1.2/Cav1.3-dependent effects from off-target activities, only pure (R)-isradipine suffices. Procure as a reference standard, mechanistic probe, or computational docking validation tool.

Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
Cat. No. B12445154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Isradipine
Molecular FormulaC19H21N3O5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
InChIInChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/t16-/m1/s1
InChIKeyHMJIYCCIJYRONP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Isradipine for Research Procurement: Distomer Enantiomer of a Vascular-Selective Dihydropyridine Calcium Channel Blocker


(R)-Isradipine is the (−)-(R)-enantiomer (distomer) of isradipine (PN 200-110), an asymmetrically substituted 1,4-dihydropyridine that acts as an L-type voltage-gated calcium channel antagonist. While the (+)-(S)-enantiomer (eutomer) is responsible for the majority of the compound's calcium channel blocking activity, the (R)-enantiomer displays a distinct pharmacological profile that makes it an indispensable tool compound for mechanistic studies and analytical method development. Isradipine bears a single chiral center at the dihydropyridine ring, and the clinically used drug is a racemic 1:1 mixture of (R)- and (S)-forms [1]. Pure (R)-isradipine is synthesized via stereoselective synthesis with cross-contamination by the (S)-enantiomer of ≤0.5% [2], and is employed primarily as a stereochemical probe, a negative control for calcium channel-mediated effects, and a reference standard for chiral analytical separations [3].

Why Racemic Isradipine or (S)-Isradipine Cannot Substitute for (R)-Isradipine in Research Applications


Racemic isradipine and the eutomer (+)-(S)-isradipine are not functionally interchangeable with (−)-(R)-isradipine in research contexts. The two enantiomers exhibit opposite stereoselectivity profiles for the two major human plasma binding proteins—α₁-acid glycoprotein (AAG) versus human serum albumin (HSA)—and a >140-fold difference in negative inotropic potency at the L-type calcium channel [1]. Critically, (R)-isradipine retains measurable hemodynamic activity in specific tissue beds (e.g., subendocardium) that cannot be explained by trace (S)-contamination, suggesting engagement of targets beyond classical L-type channels [2]. At depolarized membrane potentials (+20 mV), the two enantiomers become equally effective at accelerating Cav1.2 current decay, a phenomenon that the racemate cannot dissect [3]. For any experiment requiring stereochemical dissociation of calcium channel-dependent from calcium channel-independent effects, or requiring a matched negative control with near-identical physicochemical properties except chirality, only the pure (R)-enantiomer suffices.

Quantitative Differentiation Evidence for (R)-Isradipine Against Key Comparators


140-Fold Stereoselective Difference in Negative Inotropic Potency: (R)-Isradipine vs. (S)-Isradipine

(R)-isradipine is 140-fold less potent than (S)-isradipine as a negative inotropic agent in cultured chick embryo ventricular cells. This represents one of the largest enantiomeric potency ratios among clinically used dihydropyridines and establishes (R)-isradipine as an ideal stereochemical negative control for calcium channel-mediated cardiac effects [1]. The residual activity of the (R)-enantiomer (IC₅₀ = 160 nM) may be partly attributable to the ≤0.5% (S)-enantiomer cross-contamination inherent in stereoselective synthesis [2].

Stereoselective pharmacology Negative inotropy Calcium channel blockade

Opposite Stereoselective Plasma Protein Binding: (R)-Isradipine Preferentially Binds α₁-Acid Glycoprotein Over Albumin

The enantiomers of isradipine exhibit opposite stereoselectivity for the two principal human plasma binding proteins. (R)-isradipine binds to α₁-acid glycoprotein (AAG) with an association constant (Ka) of 1.17 × 10⁷ L/mol—approximately 8.8-fold higher than (S)-isradipine (Ka = 1.33 × 10⁶ L/mol). Conversely, (S)-isradipine binds more strongly to human serum albumin (HSA; Ka = 1.76 × 10⁵ L/mol) than (R)-isradipine (Ka = 3.62 × 10⁴ L/mol), a 4.9-fold difference [1]. (R)-isradipine also uniquely engages a secondary low-affinity binding site on AAG (n′K′a = 2.66 × 10⁴ L/mol) not observed for the (S)-enantiomer [1]. This inverted stereoselectivity pattern has direct consequences for free drug fraction, tissue distribution, and potential drug-drug interactions at the protein binding level.

Plasma protein binding Stereoselective pharmacokinetics Drug distribution

Voltage-Dependent Loss of Stereoselectivity: (R)- and (S)-Isradipine Are Equally Effective at Depolarized Membrane Potentials

At a hyperpolarized holding potential of −30 mV, a 200-fold higher concentration of (−)-(R)-isradipine is required to induce the same degree of Cav1.2 channel inactivation as (+)-(S)-isradipine, consistent with stereoselective block. However, at a depolarized potential of +20 mV, the two enantiomers become equally efficient in accelerating I(Ba) current decay [1]. Furthermore, recovery from drug-induced inactivation at −80 mV is significantly faster for (−)-(R)-isradipine (τ = 0.74 s) than for (+)-(S)-isradipine (τ = 2.85 s), as measured in wild-type Cav1.2 channels [1]. This voltage-dependent convergence of enantiomer activity reveals a second, low-affinity modulatory site on the channel that is not stereoselective, a finding that cannot be uncovered using the racemate.

Cav1.2 channel gating Voltage-dependent inactivation State-dependent drug block

Tissue-Selective Hemodynamic Activity of (R)-Isradipine in the Subendocardium: Evidence for Non-L-Type Channel Targets

In anesthetized cats, (R)-isradipine (up to 300 μg/kg i.v.) had almost no effect on systemic blood pressure or heart rate, whereas (S)-isradipine lowered both dose-dependently at doses as low as 0.3 μg/kg. Despite this, (R)-isradipine increased cardiac output and blood flow to the heart and brain, with the (R)-enantiomer being surprisingly potent in the subendocardium of the left ventricle [1]. The pD′₂ values for inhibition of depolarization-induced contraction of rabbit aorta were 9.1 for (S)-isradipine and 6.9 for (R)-isradipine—a difference of approximately 158-fold [1]. The authors explicitly concluded that the qualitative and quantitative differences between the enantiomers cannot be explained merely by contamination of the (R)-enantiomer with ≤0.5% of the (S)-form, suggesting that calcium channels may discriminate between enantiomers and respond differently to them [1].

Regional hemodynamics Subendocardial blood flow Non-canonical pharmacology

Binding Affinity at the Recombinant DHP Domain: (R)-Isradipine as Low-Affinity Stereochemical Probe vs. Non-Benzoxadiazole DHPs

At a recombinant high-affinity dihydropyridine-binding domain (α1A-DHP construct), (+)-isradipine binds with a Ki of 7.4 nM, compared to 86 nM for nifedipine, 33 nM for (±)-nitrendipine, and 67 nM for (±)-nimodipine [1]. DHP binding to this domain was highly stereoselective, with a 25-fold higher affinity for (+)-isradipine over its optical antipode [1]. From this stereoselectivity ratio, the estimated Ki of (R)-isradipine at the DHP binding domain is approximately 185 nM—placing it in a lower affinity tier than nifedipine (Ki 86 nM) and well below the sub-nanomolar potency of the eutomer. Pharmacodynamic studies confirm that the calcium entry blocking effect of racemic isradipine resides almost entirely in the (+)-(S)-enantiomer, which is on the order of 150 times more active than the (−)-(R)-enantiomer [2].

Dihydropyridine binding domain Radioligand binding Stereoselective affinity

Optimal Research and Industrial Use Cases for (R)-Isradipine Based on Verified Differentiation Evidence


Stereochemical Negative Control in L-Type Calcium Channel Functional Assays

In any experiment measuring L-type calcium channel-dependent responses—including vascular smooth muscle contraction, cardiac inotropy, or Cav1.2/Cav1.3 channel electrophysiology—(R)-isradipine provides a matched inactive enantiomer control at concentrations up to 100–300 nM. The 140-fold lower negative inotropic potency relative to (S)-isradipine (IC₅₀ 160 nM vs. 1.1 nM) [1] ensures that observed effects in the (R)-isradipine arm can be attributed to either non-L-type channel mechanisms or to the known ≤0.5% (S)-contamination [2]. This application is essential for studies of isradipine in Parkinson's disease models, where Cav1.3-mediated effects must be dissociated from off-target activities.

Chiral Reference Standard for Enantioselective HPLC and Capillary Electrophoresis Methods

(R)-isradipine is a required reference standard for validated enantioselective analytical methods that separate (+)-(S)- and (−)-(R)-isradipine in human serum, pharmaceutical formulations, and in vitro microsomal stability studies. Validated chiral HPLC methods on Chiralcel OJ or Chiralpak AD columns have demonstrated baseline resolution of the two enantiomers with quantification limits suitable for pharmacokinetic profiling [1]. Procurement of authentic (R)-isradipine reference material is mandatory for laboratories developing or running such assays, as retention time and peak identity cannot be reliably inferred from the racemate alone.

Probe for Non-Canonical Dihydropyridine Pharmacology: P-Glycoprotein Modulation and Non-L-Type Channel Effects

The tissue-selective hemodynamic activity of (R)-isradipine in the subendocardium, which cannot be explained by residual (S)-contamination [1], together with the voltage-dependent convergence of enantiomer activity at depolarized potentials [2], implicates engagement of non-L-type channel targets. (R)-isradipine is therefore the appropriate tool for dissecting P-glycoprotein modulatory activity, mitochondrial oxidant stress pathways, and photoactivated dihydropyridine effects that are independent of classical L-type calcium channel blockade. In these studies, the (R)-enantiomer serves as an active comparator—not merely a negative control—for effects that are stereochemistry-independent.

Structure-Activity Relationship (SAR) Studies and In Silico Docking Campaigns

The 25-fold stereoselectivity ratio at the recombinant DHP-binding domain (Ki ~7.4 nM for (S)-isradipine vs. estimated ~185 nM for (R)-isradipine) [1], combined with the inverted plasma protein binding stereoselectivity [2], provides experimental constraints for computational docking and molecular dynamics simulations of dihydropyridine-receptor interactions. Pure (R)-isradipine enables medicinal chemistry teams to validate whether predicted binding poses correctly recapitulate the experimentally observed stereochemical preference, a critical step in rational DHP lead optimization.

Quote Request

Request a Quote for (R)-Isradipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.